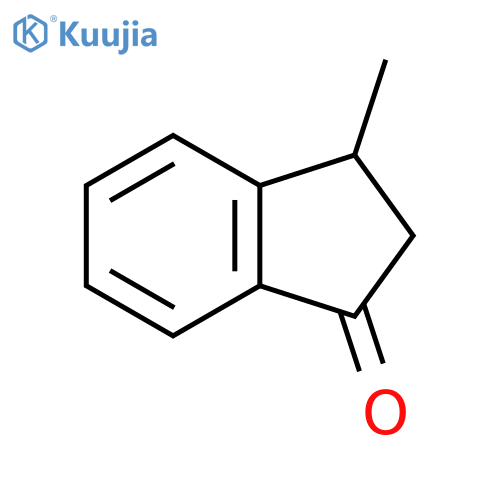Cas no 6072-57-7 (3-Methyl-2,3-dihydro-1H-inden-1-one)

6072-57-7 structure
商品名:3-Methyl-2,3-dihydro-1H-inden-1-one
3-Methyl-2,3-dihydro-1H-inden-1-one 化学的及び物理的性質
名前と識別子
-
- 3-Methyl-2,3-dihydro-1H-inden-1-one
- 3-Methyl-1-indanone
- 2-methyl-1-indanone
- 3-methyl-2,3-dihydroinden-1-one
- 3-Methyl-indan-1-one
- 3-Methylindan-1-one
- AKOS016038081
- 3-Methyl-1-indanone, 99%
- 3-Methylindanone
- AKOS000249461
- F8884-2040
- 2,3-Dihydro-3-methyl-1H-inden-1-one
- XJW7YA5CLT
- FT-0659583
- 1-Indanone, 3-methyl-
- AM1094
- NSC89554
- 1H-Inden-1-one, 2,3-dihydro-3-methyl-
- SCHEMBL20368206
- 3-METHYLINDANONE, (+/-)-
- AC-23412
- 6072-57-7
- MFCD00156725
- SCHEMBL181579
- EN300-66017
- 1H-Inden-1-one,3-dihydro-3-methyl-
- NSC 89554
- AS-5626
- 3-methyl-2,3-dihydro-inden-1-one
- NSC-89554
- Z335243948
- UNII-XJW7YA5CLT
- H10914
- DB-001259
- SY109868
-
- MDL: MFCD00156725
- インチ: 1S/C10H10O/c1-7-6-10(11)9-5-3-2-4-8(7)9/h2-5,7H,6H2,1H3
- InChIKey: XVTQSYKCADSUHN-UHFFFAOYSA-N
- ほほえんだ: O=C1C2C=CC=CC=2C(C)C1
計算された属性
- せいみつぶんしりょう: 146.07300
- どういたいしつりょう: 146.073
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- ひょうめんでんか: 0
- 互変異性体の数: 2
- トポロジー分子極性表面積: 17.1A^2
じっけんとくせい
- 色と性状: ベージュクリスタル
- 密度みつど: 1.075 g/mL at 25 °C(lit.)
- ふってん: 70-72 °C/0.7 mmHg(lit.)
- フラッシュポイント: 華氏温度:>235.4°f
摂氏度:>113°c - 屈折率: n20/D 1.558(lit.)
- PSA: 17.07000
- LogP: 2.37650
- ようかいせい: 未確定
3-Methyl-2,3-dihydro-1H-inden-1-one セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: R22;R36/37/38
- セキュリティの説明: S22-S26-S36/37/39
-
危険物標識:

- 危険レベル:IRRITANT
- セキュリティ用語:S26;S36/37/39;S22
- リスク用語:R22; R36/37/38
3-Methyl-2,3-dihydro-1H-inden-1-one 税関データ
- 税関コード:2914399090
- 税関データ:
中国税関コード:
2914399090概要:
29142399090。他の酸素含有基を含まない他の芳香族ケトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
29142399090。他の酸素官能基を有さない他の芳香族ケトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
3-Methyl-2,3-dihydro-1H-inden-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-66017-10.0g |
3-methyl-2,3-dihydro-1H-inden-1-one |
6072-57-7 | 95% | 10g |
$237.0 | 2023-05-03 | |
| abcr | AB225893-5 g |
3-Methylindan-1-one; 95% |
6072-57-7 | 5 g |
€311.30 | 2023-07-20 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024227-1g |
3-Methyl-2,3-dihydro-1H-inden-1-one |
6072-57-7 | 99% | 1g |
¥840 | 2024-05-22 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M123327-1g |
3-Methyl-2,3-dihydro-1H-inden-1-one |
6072-57-7 | 98% | 1g |
¥699.90 | 2023-09-02 | |
| Life Chemicals | F8884-2040-1g |
3-methyl-2,3-dihydro-1H-inden-1-one |
6072-57-7 | 95%+ | 1g |
$39.0 | 2023-09-05 | |
| Apollo Scientific | OR25011-250mg |
3-Methylindan-1-one |
6072-57-7 | 98% | 250mg |
£17.00 | 2025-03-21 | |
| Enamine | EN300-66017-5.0g |
3-methyl-2,3-dihydro-1H-inden-1-one |
6072-57-7 | 95% | 5g |
$138.0 | 2023-05-03 | |
| Enamine | EN300-66017-0.1g |
3-methyl-2,3-dihydro-1H-inden-1-one |
6072-57-7 | 95% | 0.1g |
$19.0 | 2023-05-03 | |
| Chemenu | CM290287-1g |
3-Methyl-2,3-dihydro-1H-inden-1-one |
6072-57-7 | 95% | 1g |
$*** | 2023-03-31 | |
| abcr | AB225893-5g |
3-Methylindan-1-one, 95%; . |
6072-57-7 | 95% | 5g |
€311.30 | 2024-06-10 |
3-Methyl-2,3-dihydro-1H-inden-1-one 関連文献
-
Saeed Masoum,Hooman Seifi,Ebrahim Haghir Ebrahimabadi Anal. Methods 2013 5 4639
-
Tanmoy Chanda,Maya Shankar Singh Org. Biomol. Chem. 2016 14 8895
-
3. Stabilised enamine anions. Generation and alkylation of anions stabilised as cyclopentadienide enamine systemsHugh W. Thompson,Bruno S. Huegi J. Chem. Soc. Perkin Trans. 1 1976 1603
-
4. Migratory tendencies for 1,5-sigmatropic shifts in the 1,3-dimethylindene systemDavid W. Jones,Robert J. Marmon J. Chem. Soc. Perkin Trans. 1 1993 681
-
5. 541. The synthesis of some new phenolsR. E. Dean,A. Midgley,E. N. White,D. McNeil J. Chem. Soc. 1961 2773
6072-57-7 (3-Methyl-2,3-dihydro-1H-inden-1-one) 関連製品
- 4593-38-8(5-Methyl-1-indanone)
- 68140-48-7(Traesolide)
- 13171-00-1(Celestolide)
- 17496-14-9(2-methylindan-1-one)
- 24644-78-8(4-Methyl-2,3-dihydro-1H-inden-1-one)
- 16618-72-7(3-Phenyl-1-indanone)
- 4600-82-2(5-Ethyl-2,3-dihydro-1H-inden-1-one)
- 24623-20-9(6-Methyl-1-indanone)
- 83-33-0(2,3-dihydro-1H-inden-1-one)
- 19832-98-5(4-methyl-1,2,3,4-tetrahydronaphthalen-1-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:6072-57-7)3-Methyl-2,3-dihydro-1H-inden-1-one

清らかである:99%
はかる:5g
価格 ($):215.0
atkchemica
(CAS:6072-57-7)3-Methyl-2,3-dihydro-1H-inden-1-one

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ